N-(2-ethynylphenyl)benzamide is an organic compound classified as a benzamide derivative. Its molecular formula is CHNO, and it features an ethynyl group attached to the second carbon of a phenyl ring, making it structurally distinct among benzamide derivatives. This compound is of significant interest in various scientific fields due to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.
The compound can be sourced from chemical suppliers such as BenchChem and PubChem, where it is cataloged under the CAS number 685110-52-5. It falls under the category of amides and is specifically classified as a substituted benzamide due to the presence of both the benzene ring and the amide functional group. The ethynyl substitution enhances its reactivity, making it a valuable intermediate in organic synthesis.
N-(2-ethynylphenyl)benzamide can be synthesized through several methods, with one efficient approach involving direct condensation reactions between benzoic acids and amines. A notable method utilizes ultrasonic irradiation in conjunction with a Lewis acidic ionic liquid immobilized on diatomite earth. This technique is advantageous for its rapid reaction times, mild conditions, and eco-friendliness, which are increasingly important in modern synthetic chemistry.
The synthesis typically involves:
This method not only improves yield but also minimizes by-products, making it suitable for large-scale industrial applications.
N-(2-ethynylphenyl)benzamide participates in various chemical reactions, including:
The cycloisomerization process involves:
The mechanism of action for N-(2-ethynylphenyl)benzamide primarily revolves around its interactions with biological targets via radical catalysis. The NHC-boryl radical-catalyzed cycloisomerization is pivotal, where the radical addition initiates a series of transformations that yield biologically relevant structures.
This compound's ability to modulate biological pathways makes it a candidate for further research into its therapeutic potential. Its interactions may influence cellular signaling pathways critical for cancer treatment and other diseases.
These properties support its application in organic synthesis and medicinal chemistry, where stability and reactivity are essential.
N-(2-ethynylphenyl)benzamide has several scientific uses:
The documented history of N-(2-ethynylphenyl)benzamide began with its initial synthesis and structural characterization in the early 2000s, with the first comprehensive chemical description appearing in specialized chemical databases around 2005 . This period coincided with heightened interest in functionalized benzamides as bioactive scaffolds, particularly in oncology and metabolic disease research. The compound gained prominence following significant synthetic methodology advancements that enabled its practical production at research scales.
A pivotal development emerged with the introduction of ultrasonic irradiation techniques coupled with Lewis acidic ionic liquids immobilized on diatomite earth, which dramatically improved synthetic efficiency . This method represented a substantial improvement over traditional condensation approaches, offering:
The synthetic protocol typically involves the direct condensation between benzoic acid derivatives and 2-ethynylaniline precursors under these optimized conditions . The accessibility of this compound enabled systematic structure-activity relationship (SAR) explorations, particularly as researchers recognized its potential as a conformationally constrained benzamide variant. The ethynyl group's role as a versatile synthetic handle further accelerated its adoption, allowing facile derivatization through click chemistry, Sonogashira couplings, and other metal-catalyzed transformations to generate structurally diverse libraries for biological screening.
Table 1: Evolution of Synthetic Methods for N-(2-Ethynylphenyl)benzamide
Synthetic Era | Key Methodology | Reaction Conditions | Advancements |
---|---|---|---|
Early Approaches | Classical condensation | High temperatures, protic solvents | Initial access but low yields (30-45%) |
Transitional Phase | Lewis acid catalysis | Conventional heating, organic solvents | Moderate yields (50-65%), reduced reaction times |
Modern Protocols | Ultrasonic irradiation with ionic liquids | Mild conditions (40-60°C), reduced solvent volume | High yields (75-92%), rapid kinetics (20-30 min), greener profile |
The molecular architecture of N-(2-ethynylphenyl)benzamide features a sophisticated interplay of functional groups that collectively confer distinctive physicochemical and biomolecular recognition properties. At its core, the molecule contains three principal components:
The proximity of the ethynyl group to the amide functionality creates a uniquely constrained electronic environment. Spectroscopic analyses and computational studies indicate significant through-space interactions between the electron-rich ethynyl π-system and the partially positive amide hydrogen . This arrangement enhances the hydrogen-bond-donating capability of the amide proton by approximately 20-30% compared to meta- or para-substituted analogs, as demonstrated through molecular electrostatic potential (MEP) mapping studies [4].
The ethynyl moiety serves as more than a steric element; it functions as a versatile chemical handle for structural diversification. Its participation in cycloisomerization reactions, particularly when catalyzed by N-heterocyclic carbenes (NHCs), enables rapid access to complex heterocyclic systems . For example, under radical conditions, NHC-boryl radicals add regioselectively to the ethynyl group, triggering cascade reactions involving intramolecular cyclization followed by aryl migrations. This reactivity generates privileged medicinal chemistry scaffolds such as quinolinone frameworks in a single synthetic operation.
Table 2: Key Functional Group Contributions and Synergies
Functional Group | Physicochemical Contribution | Biological Implications | Chemical Reactivity |
---|---|---|---|
Benzamide core | Hydrogen bonding capacity, moderate polarity | Target recognition (enzyme active sites, protein surfaces) | Hydrolytic stability, rotational constraint |
Ortho-ethynyl group | Linear geometry, π-electron density, dipole moment | Enhanced membrane penetration, unique binding orientations | Radical addition, cyclization, metal-catalyzed coupling |
Ortho-disubstituted benzene | Steric congestion, restricted bond rotation | Preorganization for target binding, reduced conformational penalty | Directional substitution patterns, regioselective reactions |
The molecule's solid-state behavior further demonstrates its structural uniqueness. Single-crystal X-ray analyses of related ortho-ethynyl benzamides reveal characteristic packing patterns stabilized by intermolecular hydrogen bonds, with common motifs including C-H···O interactions and offset π-stacking [2]. These arrangements contribute to the compound's favorable crystallinity and stability profile, with a documented melting point of 96-97°C . The brick-red crystalline appearance reflects these ordered solid-state interactions and light absorption characteristics in the visible spectrum.
N-(2-Ethynylphenyl)benzamide has emerged as a strategic scaffold in targeting challenging disease mechanisms where conventional approaches have shown limitations. Its molecular framework combines optimal drug-like properties (LogP ≈ 2.8, molecular weight 221 g/mol, hydrogen bond donors/acceptors: 1/2) with versatile derivatization capacity, enabling tailored optimization for specific target classes. Three therapeutic areas demonstrate particularly compelling applications:
Type 2 Diabetes Mellitus (T2DM) and Glucokinase Activation:Structural optimization of the acetylenyl benzamide series yielded potent glucokinase activators (GKAs) addressing insulin resistance and impaired glucose sensing in T2DM. The derivative 3-(3-amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide (Compound 19) demonstrated exceptional potency with an EC₅₀ of 27 nM in enzymatic assays and a 2.16-fold increase in glucose uptake in rat hepatocytes [3]. This compound significantly outperformed established therapies in oral glucose tolerance tests (OGTT), reducing glucose AUC by 47.4% at 30 mg/kg in C57BL/6J mice compared to 22.6% reduction by sitagliptin at the same dose. Crucially, it achieved basal glucose lowering without inducing hypoglycemia—a critical advantage over earlier GKAs that failed clinically due to hypoglycemia risk [3]. The structural features of the core scaffold enable optimal interactions with key glucokinase residues: the benzamide carbonyl hydrogen-bonds with ARG63, while the ethynyl linkage positions extended substituents into a hydrophobic pocket formed by TYR214, TYR215, and GLY97.
Oncology Pathways and Targeted Therapies:The scaffold demonstrates significant potential in cancer research through dual mechanisms. First, it serves as a precursor for synthesizing quinolinone frameworks via NHC-catalyzed cycloisomerization—structures present in numerous kinase inhibitors and topoisomerase targeting agents . Second, undecorated N-(2-ethynylphenyl)benzamide itself modulates cell signaling pathways relevant to proliferation and survival. Biochemical studies indicate interference with phosphorylation cascades downstream of growth factor receptors, though its exact molecular targets remain under investigation. The ethynyl group's participation in radical-mediated transformations within cellular environments may contribute to its bioactivity, particularly through generation of electrophilic quinone intermediates that covalently modify cysteine residues in oncogenic proteins.
Inflammatory Diseases and NF-κB Inhibition:Structural hybrids incorporating the benzamide-ethynylphenyl motif demonstrate promising activity against inflammatory cascades. While not directly studied as NF-κB inhibitors, closely related benzamide derivatives such as alkylthiourea quinazolines exhibit potent suppression of pro-inflammatory cytokine production [5]. Compound 19 (unrelated to the GKA above) from this class inhibited IL-6 production (IC₅₀ = 0.84 µM) and TNFα (IC₅₀ = 4.0 µM) in macrophage-like THP−1 cells—surpassing the reference compound caffeic acid phenethyl ester (CAPE). Mechanistically, these derivatives block NF-κB nuclear translocation and suppress phosphorylation at specific serine residues (Ser468 but not Ser536) in the p65 subunit, suggesting a unique mechanism distinct from problematic IKKβ inhibitors that failed due to toxicity [5]. The ethynyl component in the core structure may contribute to selective interaction with redox-sensitive targets in the NF-κB activation pathway.
Table 3: Therapeutic Applications and Representative Derivatives
Therapeutic Area | Molecular Target | Lead Compound | Key Biological Data | Advantage Over Existing Agents |
---|---|---|---|---|
Type 2 Diabetes | Glucokinase | 3-(3-Amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide | EC₅₀ = 27 nM (GK activation), 47.4% glucose AUC reduction (30 mg/kg) | Basal glucose lowering without hypoglycemia risk |
Inflammation | NF-κB pathway | Alkylthiourea-quinazoline hybrids | IL-6 IC₅₀ = 0.84 µM, TNFα IC₅₀ = 4.0 µM | Selective p65 phosphorylation (Ser468 only), reduced toxicity vs. IKKβ inhibitors |
Oncology | Multiple signaling pathways | Quinolinone cyclization products | Variable by derivative | Access to complex chemotypes via bioinspired transformations |
The scaffold's versatility in addressing diverse targets stems from its balanced amphiphilic character and conformational adaptability. The benzamide moiety provides aqueous solubility through hydrogen bonding capacity, while the ethynylphenyl group contributes hydrophobic surface area for membrane interaction and intracellular target engagement. This combination enables favorable pharmacokinetic properties, including oral bioavailability demonstrated in preclinical models of several derivatives. Importantly, the structural complexity introduced by the ortho-ethynyl substitution pattern provides three-dimensionality uncommon in simple benzamides, enhancing selectivity for target proteins over conventional planar frameworks.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7